molecular formula C20H21N3O4 B2606178 3-(Hydroxy-phenyl-amino)-1-(4-morpholin-4-yl-phenyl)-pyrrolidine-2,5-dione CAS No. 470695-22-8

3-(Hydroxy-phenyl-amino)-1-(4-morpholin-4-yl-phenyl)-pyrrolidine-2,5-dione

Cat. No. B2606178
CAS RN: 470695-22-8
M. Wt: 367.405
InChI Key: YAQYPGOJCGVCDA-UHFFFAOYSA-N
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Description

3-(Hydroxy-phenyl-amino)-1-(4-morpholin-4-yl-phenyl)-pyrrolidine-2,5-dione is a compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known as HPPD inhibitor, which refers to its ability to inhibit the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Mechanism of Action

The mechanism of action of 3-(Hydroxy-phenyl-amino)-1-(4-morpholin-4-yl-phenyl)-pyrrolidine-2,5-dione involves its ability to inhibit the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is involved in the biosynthesis of plastoquinone, which is an essential component of the photosynthetic electron transport chain in plants. By inhibiting the activity of HPPD, this compound disrupts the photosynthetic process in plants, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its concentration and the target organism. In plants, it causes a disruption of the photosynthetic process, leading to chlorosis and eventual death. In animals, it has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. It has also been shown to have anticancer effects in various types of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(Hydroxy-phenyl-amino)-1-(4-morpholin-4-yl-phenyl)-pyrrolidine-2,5-dione in lab experiments is its ability to selectively inhibit the activity of HPPD, making it a useful tool for studying the photosynthetic process in plants. Another advantage is its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. However, one limitation is its potential toxicity, which may make it unsuitable for use in certain experiments or applications.

Future Directions

There are several potential future directions for research on 3-(Hydroxy-phenyl-amino)-1-(4-morpholin-4-yl-phenyl)-pyrrolidine-2,5-dione. One direction is to further study its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Another direction is to develop more selective HPPD inhibitors that are less toxic and more effective in controlling the growth of weeds. Additionally, research could focus on the development of new imaging probes based on this compound for use in biological imaging studies.

Synthesis Methods

The synthesis of 3-(Hydroxy-phenyl-amino)-1-(4-morpholin-4-yl-phenyl)-pyrrolidine-2,5-dione involves the reaction between 4-morpholin-4-yl-benzene-1,3-diol and 4-(4-chloro-phenyl)-1,3-dimethyl-pyrazol-5-one. The reaction is catalyzed by a base, such as potassium carbonate or sodium hydroxide, and is carried out in a solvent, such as dimethylformamide or dimethyl sulfoxide. The product is obtained by purification through column chromatography or recrystallization.

Scientific Research Applications

3-(Hydroxy-phenyl-amino)-1-(4-morpholin-4-yl-phenyl)-pyrrolidine-2,5-dione has been studied for its potential applications in various fields of scientific research. One of its main applications is in the field of herbicide development, where it is used as an HPPD inhibitor to control the growth of weeds. It has also been studied for its potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been studied for its potential use as a fluorescent probe for imaging studies.

properties

IUPAC Name

3-(N-hydroxyanilino)-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c24-19-14-18(23(26)17-4-2-1-3-5-17)20(25)22(19)16-8-6-15(7-9-16)21-10-12-27-13-11-21/h1-9,18,26H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQYPGOJCGVCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N3C(=O)CC(C3=O)N(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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